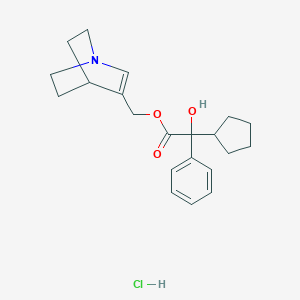
1,3-Diphenylpyrazole-4-propionic acid
Descripción general
Descripción
1,3-Diphenylpyrazole-4-propionic acid, also known as DPPPA, is an organic compound that has been studied for its potential use in the medical field. DPPPA is an α-amino acid derivative with a pKa of 7.7 and a molecular weight of 212.24 g/mol. It is a colorless crystalline solid with a melting point of 181-183 °C. DPPPA is soluble in water and ethanol, and is insoluble in most organic solvents.
Aplicaciones Científicas De Investigación
It serves as a source for new quinazoline derivatives, some of which exhibit significant antioxidant potency (Ramadan, El-ziaty, & El‐Helw, 2021).
This compound can be used for the preparation of pyrazolo[4,3-c]pyridines, which have diverse scientific research applications (El-Sayed & Ohta, 1973).
It plays a role in the dye-sensitized photooxidation process, as it quenches the phosphorescence of certain dyes under anaerobic conditions (Evans & Leaver, 1974).
1,3-Diphenylpyrazole-4-propionic acid derivatives like 1,3-Diphenylpyrazol-5-methyl-4-carbonic acid have been shown to reduce delayed type hypersensitivity in mice by inducing liver cytochrome P-450 (Khlopushina & Krinskaia, 1991).
Nonprostanoid prostacyclin (PGI2) mimetics based on this compound inhibit ADP-induced aggregation of human platelets in vitro, indicating potential therapeutic applications (Meanwell et al., 1992).
Nitrated derivatives of this compound show increased efficiency against parasites like Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum, suggesting its use in antiparasitic treatments (Rathelot et al., 2002).
It aids in the formation of hydrogen bonds between protonated pyrazoles and anions, which drives the assembly of extensive supramolecular frameworks (Singh, Kashyap, Singh, & Butcher, 2011).
DPPA, a variant of this compound, acts as a prostaglandin reductase inhibitor, making it a lead compound for treating inflammation and fungal diseases (Kavitha & Velraj, 2018).
Novel 1,5-diphenylpyrazole nonnucleoside reverse transcriptase inhibitors derived from this compound show activity against HIV-1 reverse transcriptase, including resistance mutations (Genin et al., 2000).
Certain derivatives of 1,3-Diphenylpyrazole, like N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, are being explored as potential antidepressants with reduced side effects (Bailey et al., 1985).
1,3-Diphenylpyrazole derivatives can be synthesized with high yields under mild conditions, broadening their scientific research applications (Joint, 2009).
The one-pot synthesis process of certain derivatives of 1,3-diphenylpyrazole-4-carboxaldehyde allows for the preparation of various compounds like thiosemicarbazones and hydrazones (Pundeer, Ranjan, Pannu, & Prakash, 2008).
The synthesis of 5-aryl-1,3-diphenylpyrazole under ultrasound irradiation offers advantages such as simplicity, higher yield, and environmental friendliness (Li, Yin, Li, & Sun, 2010).
The structure of [3,5-(C6H5)2C3H2N2]4, a 3,5-diphenylpyrazole tetramer, is linked by hydrogen bonds, revealing insights into its molecular architecture (Raptis, Staples, King, & Fackler, 1993).
Copper(I) complexes with catalytic properties have been synthesized using this compound, highlighting its potential in catalysis (Ardizzoia, Cenini, Lamonica, Masciocchi, & Moret, 1994).
Propiedades
IUPAC Name |
3-(1,3-diphenylpyrazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-17(22)12-11-15-13-20(16-9-5-2-6-10-16)19-18(15)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHUSEBWZSOLAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CCC(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546068 | |
| Record name | 3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108446-77-1 | |
| Record name | 1,3-Diphenyl-1H-pyrazole-4-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108446-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research reveal about how 1,3-Diphenylpyrazole-4-propionic acid interacts with its target and the potential downstream effects?
A: The research paper focuses on the molecular structure and spectroscopic analysis of this compound and investigates its potential as a prostaglandin reductase inhibitor through molecular docking studies. [] While the study suggests that this compound shows promising interactions with the target enzyme through docking simulations, further experimental validation is needed to confirm its inhibitory activity and understand its downstream effects. [] Further research is crucial to elucidate the specific mechanisms of action, binding affinities, and potential therapeutic implications of inhibiting prostaglandin reductase with this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


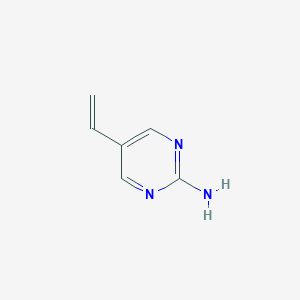

![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)

![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)

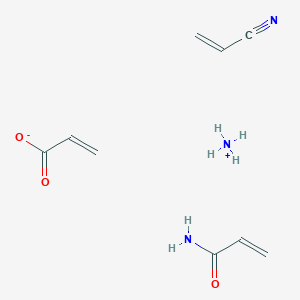
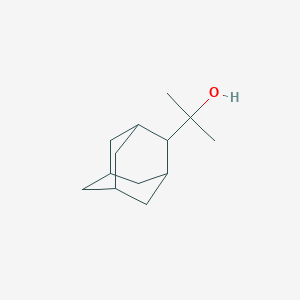

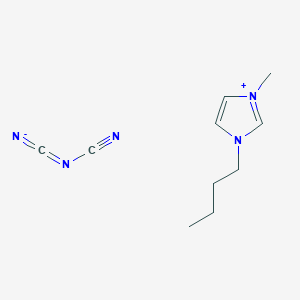
![4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol](/img/structure/B9882.png)

![Methyl 3-[4-(aminomethyl)phenyl]propanoate](/img/structure/B9888.png)
